molecular formula C15H25N3O B8650007 2-Isopropoxy-4-(4-methyl-1,4-diazepan-1-YL)aniline CAS No. 1462951-37-6

2-Isopropoxy-4-(4-methyl-1,4-diazepan-1-YL)aniline

Cat. No. B8650007
M. Wt: 263.38 g/mol
InChI Key: KZIHGYWKGLOCDE-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A solution of 267 mg of 4-(4-methyl-1,4-diazepan-1-yl)-2-(propan-2-yloxy)nitrobenzene in 90 ml of methanol is hydrogenated using an H-cube, on a cartridge of 10% palladium-on-carbon, at a flow rate of 1 ml/min. The hydrogenated solution is concentrated under reduced pressure, so as to obtain 220 mg of 4-(4-methyl-1,4-diazepan-1-yl)-2-(propan-2-yloxy)aniline in the form of a grey oil.
Name
4-(4-methyl-1,4-diazepan-1-yl)-2-(propan-2-yloxy)nitrobenzene
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=2)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
4-(4-methyl-1,4-diazepan-1-yl)-2-(propan-2-yloxy)nitrobenzene
Quantity
267 mg
Type
reactant
Smiles
CN1CCN(CCC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The hydrogenated solution is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CCC1)C1=CC(=C(N)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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